(R)-2-((tert-Butoxycarbonyl)amino)-3-(quinoxalin-2-yl)propanoic acid
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Overview
Description
®-2-((tert-Butoxycarbonyl)amino)-3-(quinoxalin-2-yl)propanoic acid is a compound that belongs to the class of amino acids It is characterized by the presence of a tert-butyloxycarbonyl (Boc) protecting group on the amino group and a quinoxaline ring attached to the propanoic acid backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-2-((tert-Butoxycarbonyl)amino)-3-(quinoxalin-2-yl)propanoic acid typically involves the protection of the amino group with a tert-butyloxycarbonyl (Boc) group, followed by the introduction of the quinoxaline moiety. One common method involves the use of commercially available tert-butyloxycarbonyl-protected amino acids as starting materials. The protected amino acids are then coupled with quinoxaline derivatives using standard peptide coupling reagents such as N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt) under mild conditions .
Industrial Production Methods
Industrial production of ®-2-((tert-Butoxycarbonyl)amino)-3-(quinoxalin-2-yl)propanoic acid may involve large-scale synthesis using automated peptide synthesizers. The process includes the sequential addition of protected amino acids and quinoxaline derivatives, followed by deprotection and purification steps to obtain the final product in high yield and purity .
Chemical Reactions Analysis
Types of Reactions
®-2-((tert-Butoxycarbonyl)amino)-3-(quinoxalin-2-yl)propanoic acid can undergo various chemical reactions, including:
Oxidation: The quinoxaline ring can be oxidized to form quinoxaline N-oxides under specific conditions.
Reduction: The compound can be reduced to form dihydroquinoxaline derivatives.
Substitution: The Boc-protected amino group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are used.
Substitution: Nucleophiles such as amines and thiols can be used for substitution reactions.
Major Products Formed
Oxidation: Quinoxaline N-oxides.
Reduction: Dihydroquinoxaline derivatives.
Substitution: Various substituted amino acid derivatives.
Scientific Research Applications
®-2-((tert-Butoxycarbonyl)amino)-3-(quinoxalin-2-yl)propanoic acid has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex peptides and proteins.
Biology: Studied for its potential role in enzyme inhibition and protein-protein interactions.
Medicine: Investigated for its potential therapeutic applications, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of ®-2-((tert-Butoxycarbonyl)amino)-3-(quinoxalin-2-yl)propanoic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating the enzyme’s function. Additionally, it can interact with receptors to influence signaling pathways and cellular responses .
Comparison with Similar Compounds
Similar Compounds
®-2-Amino-3-(quinoxalin-2-yl)propanoic acid: Lacks the Boc protecting group.
®-2-((tert-Butoxycarbonyl)amino)-3-(pyridin-2-yl)propanoic acid: Contains a pyridine ring instead of a quinoxaline ring.
®-2-((tert-Butoxycarbonyl)amino)-3-(benzothiazol-2-yl)propanoic acid: Contains a benzothiazole ring instead of a quinoxaline ring .
Uniqueness
®-2-((tert-Butoxycarbonyl)amino)-3-(quinoxalin-2-yl)propanoic acid is unique due to the presence of both the Boc protecting group and the quinoxaline ring, which confer specific chemical properties and reactivity. This combination makes it a valuable compound for various synthetic and research applications .
Properties
Molecular Formula |
C16H19N3O4 |
---|---|
Molecular Weight |
317.34 g/mol |
IUPAC Name |
(2R)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-quinoxalin-2-ylpropanoic acid |
InChI |
InChI=1S/C16H19N3O4/c1-16(2,3)23-15(22)19-13(14(20)21)8-10-9-17-11-6-4-5-7-12(11)18-10/h4-7,9,13H,8H2,1-3H3,(H,19,22)(H,20,21)/t13-/m1/s1 |
InChI Key |
GOPADOFTCYAWLG-CYBMUJFWSA-N |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@H](CC1=NC2=CC=CC=C2N=C1)C(=O)O |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CC1=NC2=CC=CC=C2N=C1)C(=O)O |
Origin of Product |
United States |
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